4-(3-(Trifluoromethyl)phenyl)picolinsäure
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)phenyl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. In biology, this compound has been studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines . In medicine, it is being explored for its potential use as a therapeutic agent due to its ability to modulate biological pathways. Additionally, in the industrial sector, it is used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
Target of Action
The primary target of 4-(3-(Trifluoromethyl)phenyl)picolinic acid, also known as TFP, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .
Mode of Action
TFP interacts with its target, AFB5, by docking onto the receptor . This interaction changes the structure of AFB5 and disrupts its ability to bind with zinc, thereby inhibiting its function . This mechanism of action is similar to that of synthetic auxin herbicides .
Biochemical Pathways
It is known that the compound’s interaction with afb5 affects the normal functioning of this protein, which is involved in various cellular processes, including viral replication and packaging .
Pharmacokinetics
The compound’s ability to bind to afb5 suggests that it can be absorbed and distributed within the organism to reach its target
Result of Action
The binding of TFP to AFB5 inhibits the function of this protein, leading to changes at the molecular and cellular levels . In the context of its use as a herbicide, this results in the inhibition of plant growth .
Action Environment
The efficacy and stability of TFP can be influenced by various environmental factors. For instance, the compound’s herbicidal activity may vary depending on the specific plant species and growth conditions
Vorbereitungsmethoden
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the coupling process.
Analyse Chemischer Reaktionen
4-(3-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Additionally, the picolinic acid moiety can undergo decarboxylation reactions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Vergleich Mit ähnlichen Verbindungen
4-(3-(Trifluoromethyl)phenyl)picolinic acid can be compared to other compounds containing the trifluoromethyl group, such as trifluoromethylsilane and trifluoromethanesulfonyl chloride . These compounds share similar electron-withdrawing properties, but 4-(3-(Trifluoromethyl)phenyl)picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts additional reactivity and biological activity. Other similar compounds include 3-(Trifluoromethyl)pyridine-2-carboxylic acid and 3,5-difluoropyridine-2-carboxylic acid, which also exhibit unique chemical and biological properties .
Biologische Aktivität
4-(3-(Trifluoromethyl)phenyl)picolinic acid (TFP) is a compound that has recently attracted attention for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of TFP, including its mechanisms of action, pharmacokinetics, and applications in various fields.
Chemical Structure and Properties
TFP features a trifluoromethyl group attached to a phenyl ring, which is further linked to a picolinic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.
Target Interaction
The primary biological target of TFP is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in various cellular processes, including hormone signaling and protein degradation. TFP interacts with AFB5 by docking onto its receptor, thereby inhibiting its function.
Biochemical Pathways
The binding of TFP to AFB5 leads to alterations in cellular pathways that are vital for normal plant growth and development. Specifically, TFP's action can affect viral replication processes within certain cellular environments.
Pharmacokinetics
TFP exhibits favorable pharmacokinetic properties, allowing it to be absorbed and distributed effectively within biological systems. Its ability to bind to AFB5 suggests that it can reach its target efficiently, although the exact pharmacokinetic profile requires further investigation.
Anticancer Properties
Research indicates that TFP may possess anticancer properties , as it has been shown to inhibit the growth of certain cancer cell lines. This activity is likely linked to its interaction with AFB5, which may disrupt critical signaling pathways involved in tumor growth.
Herbicidal Activity
TFP has also been studied for its herbicidal properties . Its efficacy varies depending on plant species and environmental conditions, suggesting that it could be developed as a selective herbicide in agricultural applications.
In Vitro Studies
In vitro studies have demonstrated that TFP can inhibit cell proliferation in various cancer cell lines. For instance, one study reported significant reductions in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the trifluoromethyl group can enhance the biological activity of related compounds. For example, compounds with similar structures but different substituents exhibited varying degrees of potency against TRPV1 receptors, suggesting that fine-tuning the chemical structure could optimize therapeutic effects .
Table: Summary of Biological Activities of TFP
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMIBNVECEDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.